2-Benzyl-3-phenylpropanoic acid
Overview
Description
2-Benzyl-3-phenylpropanoic acid is a compound that has been studied in various contexts, including its role as an intermediate in biosynthesis and its potential as a building block for pharmaceuticals. It is structurally related to several other compounds that have been synthesized and characterized in the literature, such as 3-hydroxy-3-phenylpropanoic acid, which is an intermediate in the biosynthesis of benzoic acid and salicylic acid , and (S)-3-acetylthio-2-benzylpropionic acid, which is a chiral building block of an enkephalinase inhibitor .
Synthesis Analysis
The synthesis of related compounds has been reported using various methods. For instance, (S)-2-Benzyl-3-chloropropionic acid was synthesized from (Z)-2-(chloromethyl)-3-phenylprop-2-enoic acid by asymmetric hydrogenation, which is a method that could potentially be adapted for the synthesis of 2-Benzyl-3-phenylpropanoic acid . Additionally, the synthesis of 3-hydroxy-3-phenylpropanoic acid as an intermediate in the biosynthesis pathway suggests that similar synthetic strategies could be employed for 2-Benzyl-3-phenylpropanoic acid .
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been optimized using computational methods such as density functional theory (DFT), which could also be applied to 2-Benzyl-3-phenylpropanoic acid to predict its structure and properties . The crystal structure analysis of similar compounds provides insights into the potential solid-state structure of 2-Benzyl-3-phenylpropanoic acid .
Chemical Reactions Analysis
The reactivity of 2-Benzyl-3-phenylpropanoic acid can be inferred from studies on similar compounds. For example, the inhibition of carboxypeptidase A by DL-2-Benzyl-3-formylpropanoic acid suggests that the aldehyde group can interact with enzyme active sites, which may also be relevant for the reactivity of 2-Benzyl-3-phenylpropanoic acid . The conversion of related compounds into their optically active forms through processes such as optical resolution and preferential crystallization indicates that 2-Benzyl-3-phenylpropanoic acid may also undergo similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-3-phenylpropanoic acid can be compared to those of structurally similar compounds. For instance, the competitive inhibition of carboxypeptidase A by DL-2-Benzyl-3-formylpropanoic acid provides information on its binding affinity and potential biological activity . The spectroscopic characterization of related compounds using techniques such as NMR, UV-Vis, and IR spectroscopy can be used to deduce the properties of 2-Benzyl-3-phenylpropanoic acid . Additionally, the study of non-covalent interactions and molecular docking of similar compounds can offer insights into the potential interactions of 2-Benzyl-3-phenylpropanoic acid with biological targets .
Scientific Research Applications
Enzyme Inhibition Studies
2-Benzyl-3-phenylpropanoic acid and its analogues have been explored for their potential as enzyme inhibitors. For instance, DL-2-Benzyl-3-formylpropanoic acid, a related compound, has been identified as a competitive inhibitor of carboxypeptidase A, an enzyme involved in protein digestion (Galardy & Kortylewicz, 1984). This suggests potential applications in studying enzyme mechanisms or developing therapeutic agents targeting specific enzymatic pathways.
Plant-Microorganism Interactions
In agricultural sciences, compounds like 3-phenylpropanoic acid, which is structurally similar to 2-Benzyl-3-phenylpropanoic acid, have been identified in tobacco root exudates. Their effects on the growth of rhizosphere microorganisms, including pathogens and their antagonists, have been studied (Liu et al., 2015). This research is crucial for understanding plant health and developing strategies for disease management in crops.
Catalytic Reactions in Organic Chemistry
The compound and its derivatives have applications in catalytic reactions, as seen in the catalytic transfer hydrogenation of benzylic and styryl compounds using palladium/carbon and 2-propanol. Such reactions are fundamental in organic synthesis, indicating the utility of 2-Benzyl-3-phenylpropanoic acid in preparing various organic compounds (Rao & Perlin, 1983).
Intermediate in Biosynthesis Pathways
In plant biochemistry, 3-Hydroxy-3-phenylpropanoic acid, which is structurally related, has been identified as an intermediate in the biosynthesis of benzoic acid and salicylic acid. This discovery is vital for understanding plant metabolism and could have implications for the production of plant-based pharmaceuticals (Jarvis et al., 2000).
Photodecarboxylative Reactions
2-Benzyl-3-phenylpropanoic acid and similar compounds have been used in photodecarboxylative reactions, a process important in organic photochemistry. These reactions involve the addition of phenylacetates to other compounds, highlighting the role of 2-Benzyl-3-phenylpropanoic acid in synthesizing complex organic molecules (Hatoum et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-benzyl-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLAOGBEJPHFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060684 | |
Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-phenylpropanoic acid | |
CAS RN |
618-68-8 | |
Record name | Dibenzylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, alpha-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzyl-3-phenylpropanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzyl-3-phenylpropanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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